Home > Products > Screening Compounds P17378 > Defensin-related cryptdin-7
Defensin-related cryptdin-7 -

Defensin-related cryptdin-7

Catalog Number: EVT-246082
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Cryptdins are predominantly expressed in the small intestine, specifically within the Paneth cells located at the base of intestinal crypts. These cells are essential for maintaining gut homeostasis and contribute to the host's defense mechanisms by secreting various antimicrobial peptides, including defensins. The expression of cryptdins can vary significantly among different mouse strains, with notable differences in their mRNA levels and peptide activity observed in strains such as C57BL/6 .

Classification

Defensin-related cryptdin-7 is classified under the α-defensins, a subgroup of defensins that are typically characterized by their small size (approximately 18-45 amino acids), high cationicity, and three-disulfide-bonded structure. This classification is significant given their evolutionary role in immune defense across various species .

Synthesis Analysis

Methods

The synthesis of defensin-related cryptdin-7 involves both natural and recombinant techniques. In vivo, cryptdins are initially produced as inactive precursors known as procryptdins, which undergo proteolytic processing to yield active forms. The enzyme matrix metalloproteinase 7 plays a critical role in this activation process .

In laboratory settings, chemical synthesis of cryptdins has been achieved through solid-phase peptide synthesis followed by oxidative folding to form the native three-disulfide structure. This method allows for the generation of analogs and variants for functional studies .

Technical Details

The synthesis process typically includes:

  1. Solid-Phase Peptide Synthesis: This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
  2. Oxidative Folding: Following synthesis, the peptide undergoes oxidative conditions to form disulfide bonds, which are crucial for maintaining structural integrity.
  3. Purification: The final product is purified using high-performance liquid chromatography to isolate correctly folded peptides from misfolded or truncated variants.
Molecular Structure Analysis

Structure

Defensin-related cryptdin-7 exhibits a compact structure stabilized by three disulfide bonds, which are essential for its antimicrobial activity. The crystal structure reveals a unique arrangement of beta sheets that contribute to its amphiphilic properties—characteristics that facilitate interaction with bacterial membranes .

Data

The molecular weight of defensin-related cryptdin-7 is approximately 4.5 kDa, with a net positive charge due to the presence of basic amino acids such as lysine and arginine. Structural studies have shown that its conformation allows it to interact effectively with lipid bilayers, leading to membrane disruption in target bacteria .

Chemical Reactions Analysis

Reactions

Defensin-related cryptdin-7 primarily engages in interactions with microbial membranes through electrostatic attractions and hydrophobic interactions. These interactions can lead to:

  1. Membrane Disruption: Cryptdins insert themselves into bacterial membranes, forming pores that compromise membrane integrity.
  2. Inhibition of Cell Wall Synthesis: Some studies suggest that defensins may interfere with cell wall biosynthesis pathways in bacteria.

Technical Details

The antimicrobial activity can be quantified using assays such as minimum inhibitory concentration tests against various bacterial strains, including Escherichia coli and Staphylococcus aureus. These assays help elucidate the potency and spectrum of activity of defensin-related cryptdin-7 .

Mechanism of Action

Process

The mechanism through which defensin-related cryptdin-7 exerts its antimicrobial effects involves several steps:

  1. Binding: The positively charged regions of the peptide bind to negatively charged components on bacterial membranes.
  2. Insertion: Following binding, the peptide inserts into the membrane bilayer.
  3. Pore Formation: This insertion leads to pore formation, resulting in leakage of cellular contents and ultimately cell death.

Data

Research indicates that defensin-related cryptdin-7 is particularly effective against Gram-negative bacteria due to its ability to penetrate their outer membrane .

Physical and Chemical Properties Analysis

Physical Properties

Defensin-related cryptdin-7 is characterized by:

  • Molecular Weight: Approximately 4.5 kDa.
  • Isoelectric Point: Typically between 8.5 and 9.3, indicating its basic nature.

Chemical Properties

The chemical properties include:

  • Solubility: Soluble in aqueous solutions at physiological pH.
  • Stability: Generally stable under physiological conditions but sensitive to extreme pH levels and temperatures.

Relevant analyses often involve circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy to assess folding and conformational stability .

Applications

Scientific Uses

Defensin-related cryptdin-7 has several applications in scientific research:

  1. Antimicrobial Studies: Used extensively to study mechanisms of microbial resistance and susceptibility.
  2. Therapeutic Development: Potentially useful in developing new antimicrobial agents or treatments for infections caused by resistant bacteria.
  3. Immunological Research: Investigated for its role in gut health and immune responses within the gastrointestinal tract.
Biosynthesis and Processing Mechanisms

Precursor Activation Pathways

Cryptdin-7 is synthesized as an inactive prepropeptide featuring three distinct domains: an N-terminal signal peptide, an anionic pro-segment, and the C-terminal mature peptide. The signal peptide directs the nascent peptide to the endoplasmic reticulum for translocation, after which it is cleaved cotranslationally. The resulting propeptide, termed procryptdin-7, remains inactive due to its pro-segment, which masks the cationic and hydrophobic residues of the mature cryptdin domain. This autoinhibition prevents cytotoxicity during intracellular storage in Paneth cell granules. The pro-segment contains conserved motifs critical for downstream proteolytic activation, including specific cleavage sites recognized by matrix metalloproteinase-7 (MMP-7) [1] [8]. In vitro studies confirm that soluble pro-segments inhibit cryptdin bactericidal activity in trans, validating their role as intramolecular chaperones and activity suppressors prior to secretion [1].

Role of Matrix Metalloproteinase-7 (MMP-7) in Proteolytic Maturation

MMP-7 (matrilysin) is indispensable for the proteolytic activation of procryptdin-7. This metalloproteinase colocalizes with cryptdin precursors in Paneth cell granules and catalyzes cleavage at two conserved sites:

  • Site 1: Between Ser⁵⁸ and Leu⁵⁹ at the mature peptide N-terminus
  • Site 2: Between Ser⁴³ and Val⁴⁴ within the pro-segment [1]

Cleavage at Site 1 liberates the mature cryptdin-7 peptide, while Site 2 processing fragments the pro-segment, preventing its re-association with the active peptide. MMP-7-dependent activation occurs constitutively in germ-free mice and sterile fetal intestinal implants, confirming that bacterial stimuli are not required for this process [1] [6]. This distinguishes cryptdin maturation from inducible β-defensin processing, as MMP-7 cleaves α-defensin precursors more efficiently due to greater accessibility of their pro-domain cleavage sites [2].

Table 1: MMP-7 Cleavage Sites in Murine Cryptdin Precursors

Cleavage SitePositionSequence ContextFunctional Outcome
Site 1 (Primary)Ser⁵⁸↓Leu⁵⁹Pro/mature junctionReleases mature cryptdin
Site 2 (Secondary)Ser⁴³↓Val⁴⁴Central pro-segmentInactivates prosegment
Site 3 (Auxiliary)Ala⁵³↓Leu⁵⁴C-terminal pro-segmentFacilitates Site 1 cleavage [1] [2]

Post-Translational Modifications and Oxidative Folding

Following proteolytic activation, cryptdin-7 undergoes oxidative folding to stabilize its tertiary structure. The mature peptide contains six conserved cysteine residues that form three intramolecular disulfide bonds in a canonical Cys¹-Cys⁶, Cys²-Cys⁴, Cys³-Cys⁵ configuration. This connectivity constrains cryptdin-7 into a compact, triple-stranded β-sheet fold characterized by an amphipathic structure—a cationic face for membrane interaction and a hydrophobic core for membrane insertion [4] [8]. Disulfide bond formation is catalyzed by endoplasmic reticulum-resident oxidoreductases and is essential for bactericidal activity. Linear cryptdin analogs lacking disulfide bonds show >90% loss of activity against Staphylococcus aureus, confirming that structural integrity is critical for function [4]. Salt bridges (e.g., between Arg⁹ and Glu¹⁷) further stabilize the β-hairpin loops, as demonstrated in the crystal structure of the homologous Crp14 [4].

Strain-Specific Polymorphisms in Cryptdin Expression

Cryptdin-7 expression exhibits significant genetic variation across mouse strains due to polymorphisms in the Defcr (defensin-related cryptdin) gene cluster on chromosome 8. Key examples include:

  • C57BL/6 mice: Lack the Crp7 gene due to a genomic deletion but express elevated levels of Crp20, Crp21, Crp23, Crp24, and Crp27 as compensatory isoforms [4].
  • Outbred Swiss mice: Express ≥20 cryptdin isoforms, including cryptdin-7, with transcript abundance varying significantly between individual mice [4] [9].

These polymorphisms arise from gene duplication, deletion, and recombination events within the Defcr locus. The Defcr genes share a two-exon structure: Exon 1 encodes the signal peptide and pro-segment, while Exon 2 encodes the mature peptide [9]. Strain-dependent variation influences Paneth cell antimicrobial repertoires and may adaptively shape gut microbiota composition.

Table 2: Strain-Specific Cryptdin Expression Profiles

Mouse StrainCryptdin-7 ExpressionCompensatory IsoformsGenomic Context
C57BL/6AbsentCrp20, Crp21, Crp23, Crp24, Crp27Crp7 gene deletion
Swiss (Outbred)HighCrp1–6, Crp8–17Full Defcr locus
BALB/cModerateCrp3, Crp5, Crp9Partial gene duplication [4] [9]

Properties

Product Name

Defensin-related cryptdin-7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.